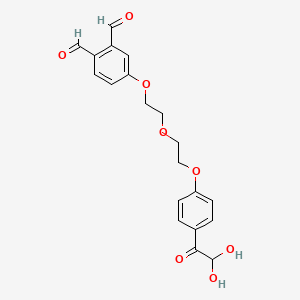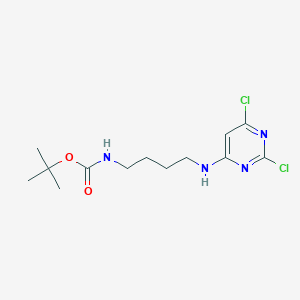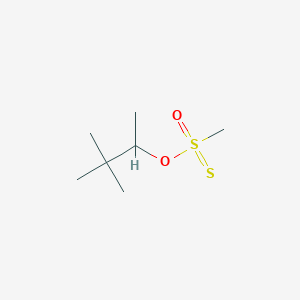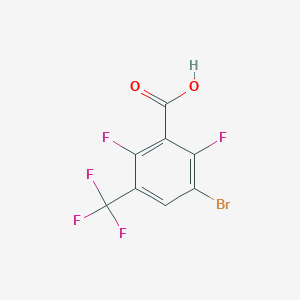
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde is a complex organic compound with the molecular formula C20H20O8 This compound is characterized by its unique structure, which includes multiple ether linkages and a phthalaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol under acidic conditions to form the intermediate 4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then further reacted with 2,2-dihydroxyacetophenone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers[][3].
作用機序
The mechanism of action of 4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This interaction is facilitated by the aldehyde groups, which are highly reactive towards nucleophiles .
類似化合物との比較
Similar Compounds
- 2-(2-(2-(4-(3-hydroxypropyl)phenoxy)ethoxy)ethoxy)ethyl tosylate
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
Its structure allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in scientific research .
特性
分子式 |
C20H20O8 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
4-[2-[2-[4-(2,2-dihydroxyacetyl)phenoxy]ethoxy]ethoxy]phthalaldehyde |
InChI |
InChI=1S/C20H20O8/c21-12-15-3-6-18(11-16(15)13-22)28-10-8-26-7-9-27-17-4-1-14(2-5-17)19(23)20(24)25/h1-6,11-13,20,24-25H,7-10H2 |
InChIキー |
DXEKXLIDLXBUBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C(O)O)OCCOCCOC2=CC(=C(C=C2)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)





![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)


![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-](/img/structure/B12849314.png)


![(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone](/img/structure/B12849324.png)
